molecular formula C32H47F5O3S B601969 Fulvestrant, 7beta- CAS No. 407577-53-1

Fulvestrant, 7beta-

Cat. No.: B601969
CAS No.: 407577-53-1
M. Wt: 606.79
InChI Key:
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Description

Fulvestrant, also known as 7beta-Fulvestrant, is an estrogen receptor antagonist used to treat hormone-receptor (HR) positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer in postmenopausal women who have not been previously treated with other medicines . It is a selective estrogen receptor degrader (SERD) and works by binding to the estrogen receptor and destabilizing it, causing the cell’s normal protein degradation processes to destroy it .


Synthesis Analysis

The synthesis of Fulvestrant involves complex chemical reactions. A study by Thirupathi Dongala et al. provides a detailed analysis of the chromatographic separation of fulvestrant . The study also discusses the system suitability parameters and the method’s sensitivity.


Molecular Structure Analysis

Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol . Its molecular formula is C32H47F5O3S . The molecule contains a total of 91 bonds, including 44 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 sulfoxide .


Chemical Reactions Analysis

Fulvestrant binds to estrogen receptors present in cancer cells and achieves its anti-estrogen effects through two separate mechanisms . First, fulvestrant binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .


Physical and Chemical Properties Analysis

Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol . Its molecular formula is C32H47F5O3S . The molecule contains a total of 91 bonds, including 44 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 sulfoxide .

Scientific Research Applications

Fulvestrant in Advanced Breast Cancer Therapy

Fulvestrant is recommended for patients with hormone receptor-positive advanced breast cancer who progress after aromatase inhibitor therapy. The integration of fulvestrant with targeted therapies, particularly in the second-line treatment setting, has shown promise. Research indicates that combining fulvestrant with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors or phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors yields clinically meaningful improvements in progression-free survival. This suggests that fulvestrant's mechanism of action, potentially involving the modulation of endocrine resistance pathways, could be beneficial when used in combination with agents targeting specific resistance mechanisms in breast cancer therapy (Sammons, Kornblum, & Blackwell, 2018)[https://consensus.app/papers/fulvestrantbased-combination-therapy-secondline-sammons/258cccc2d925501e823dbf717adbbf0f/?utm_source=chatgpt].

Pharmacologic Profile and Comparison

Fulvestrant's pharmacological profile is distinct from other endocrine therapies such as tamoxifen and aromatase inhibitors. It exhibits minimal effects on sex hormone endocrinology, bone metabolism, and lipid biochemistry, positioning it as a valuable therapy for advanced breast cancer (ABC). The comparison highlights fulvestrant's lack of CYP3A4-mediated drug interactions, suggesting a safer profile in multidrug regimens (Buzdar & Robertson, 2006)[https://consensus.app/papers/fulvestrant-pharmacologic-profile-versus-existing-buzdar/03b0b86cccf65cd482d22fbb64850f6a/?utm_source=chatgpt].

Fulvestrant in First-line and Second-line Settings

Fulvestrant's efficacy in both first-line and second-line treatments of advanced breast cancer has been systematically reviewed. Although it shows similar effectiveness to tamoxifen and aromatase inhibitors, it stands out for its favorable tolerance and quality of life assessments in patients. This positions fulvestrant as a viable option in various therapeutic settings, demonstrating the need for continued exploration of its use across different stages of breast cancer treatment (Kothari & Argenta, 2010)[https://consensus.app/papers/treatment-advanced-breast-cancer-focus-fulvestrant-kothari/5a2a4269909055caa43e114d6751492b/?utm_source=chatgpt].

Mechanism of Action

Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells and achieves its anti-estrogen effects through two separate mechanisms . First, fulvestrant binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .

Safety and Hazards

Fulvestrant should be used with caution. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge . It may cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

(7S,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26+,27-,28-,29+,30-,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUXBMIQPBEWFH-MSCODYEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193748
Record name 7beta-Fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407577-53-1
Record name Fulvestrant, 7beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407577531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7beta-Fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FULVESTRANT, 7.BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8HA5DT6RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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